A Comprehensive Technical Guide to 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of 4-(aminomethyl)pyridin-3-amine dihydrochloride (CAS No: 847666-49-3), a pivotal heterocyclic building block in medicinal chemistry.[1] This document elucidates its chemical properties, provides a detailed, logically derived protocol for its synthesis and characterization, and explores its significant role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their drug discovery programs.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The pyridine ring is a cornerstone motif in pharmaceutical sciences, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems. The introduction of amino and aminomethyl functionalities, as seen in 4-(aminomethyl)pyridin-3-amine, creates a scaffold with multiple reactive handles and precise three-dimensional vectoral chemistry. These groups are instrumental in forging interactions with biological targets, making this class of compounds particularly valuable for designing molecules that fit into the active sites of enzymes like kinases. This guide focuses on the dihydrochloride salt, which offers enhanced stability and solubility, facilitating its use in various synthetic and screening applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of 4-(aminomethyl)pyridin-3-amine and its dihydrochloride salt are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)pyridin-3-amine;dihydrochloride | [1] |
| CAS Number | 847666-49-3 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 196.07 g/mol | [1] |
| Parent Compound CAS | 144288-49-3 (free base) | [2] |
| Parent Compound MW | 123.16 g/mol | [2] |
| Parent Boiling Point | 334.2 °C at 760 mmHg (Predicted) | [3] |
| Parent Density | 1.173 g/cm³ (Predicted) | [3] |
Synthesis and Purification Protocol
Causality of the Synthetic Strategy:
The chosen strategy hinges on the selective reduction of a nitrile group in the presence of an aromatic amino group. This is a common and effective transformation in organic synthesis.
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Starting Material Selection : 3-Amino-4-cyanopyridine is an ideal precursor. The cyano group at the 4-position is readily accessible to reduction, and the amino group at the 3-position directs the key functionalities to the desired locations on the pyridine ring.
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Reduction Method : Catalytic hydrogenation is the method of choice for nitrile reduction due to its high efficiency and clean reaction profile. Raney Nickel is a well-established and cost-effective catalyst for this transformation. The use of ammonia in the reaction medium is crucial to suppress the formation of secondary amine byproducts, thereby maximizing the yield of the desired primary amine.
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Salt Formation : The conversion of the final free base to its dihydrochloride salt is a standard procedure to enhance the compound's stability, crystallinity, and solubility in polar solvents, which is highly advantageous for subsequent applications in aqueous media for biological screening or as a reactant in further chemical synthesis.
Step-by-Step Experimental Protocol:
PART A: Synthesis of 4-(aminomethyl)pyridin-3-amine (Free Base)
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Reactor Setup : To a high-pressure hydrogenation vessel, add 3-amino-4-cyanopyridine (1 equivalent).
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Catalyst and Solvent Addition : Under an inert atmosphere (e.g., argon or nitrogen), add Raney Nickel (5-10% by weight) and a suitable solvent such as methanol saturated with ammonia. The use of an ammonia-saturated solvent is critical to minimize the formation of secondary amine impurities.
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Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).
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Reaction Monitoring : Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up : Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
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Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)pyridin-3-amine as an oil or solid.
PART B: Preparation of 4-(aminomethyl)pyridin-3-amine Dihydrochloride
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Dissolution : Dissolve the crude free base from Part A in a suitable anhydrous solvent, such as methanol or isopropanol.
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Acidification : Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) with stirring.
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Precipitation and Isolation : The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid product by filtration.
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Purification : Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.
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Drying : Dry the final product under vacuum to obtain 4-(aminomethyl)pyridin-3-amine dihydrochloride as a stable, crystalline solid.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the aminomethyl (-CH₂-) protons, and the amine (-NH₂) protons. In the dihydrochloride salt, the amine protons will be shifted downfield and may be broad. |
| ¹³C NMR | Peaks for the five distinct carbon atoms of the pyridine ring and the one carbon of the aminomethyl group. |
| Mass Spec (ESI+) | For the free base: [M+H]⁺ at m/z ≈ 124.09. |
| FT-IR | Characteristic peaks for N-H stretching of the amino groups, C-H stretching of the aromatic ring and methylene group, and C=N and C=C stretching of the pyridine ring. |
| Purity (HPLC) | >95% (typical for research-grade chemicals). |
Applications in Drug Discovery and Medicinal Chemistry
4-(aminomethyl)pyridin-3-amine dihydrochloride is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The vicinal amino and aminomethyl groups provide a unique geometric arrangement for interaction with the hinge region of kinase active sites.
Role as a Kinase Inhibitor Scaffold:
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The aminopyridine core can act as a scaffold that presents key pharmacophoric features to the ATP-binding site of kinases.
The 3-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a critical interaction for potent inhibition. The 4-aminomethyl group can be further functionalized to introduce moieties that occupy adjacent pockets, thereby enhancing potency and selectivity for the target kinase.
Precursor for Bioactive Molecules:
This compound is a precursor for a wide range of more complex molecules. For instance, derivatives of aminomethyl-pyridines have been investigated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[4]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling 4-(aminomethyl)pyridin-3-amine dihydrochloride.
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Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is generally more stable than the free base.
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First Aid :
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In case of skin contact : Wash off with soap and plenty of water.
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In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.
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If inhaled : Move the person into fresh air.
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If swallowed : Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.
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Conclusion
4-(aminomethyl)pyridin-3-amine dihydrochloride is a strategically important building block for drug discovery and development. Its unique substitution pattern offers multiple avenues for synthetic elaboration and provides a valuable scaffold for interacting with key biological targets. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and an exploration of its applications, equipping researchers with the foundational knowledge to effectively utilize this compound in their scientific endeavors.
References
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PubChem. 4-(aminomethyl)pyridin-3-amine Dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-(aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for producing aminomethylpyridine having a chlorine atom at α-. US5300650A.
- Google Patents. 4-aminopyridine preparation method. CN1807415A.
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PubChem. 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Preparation method of 3-amino-4-methylpyridine. CN104356057A.
- Google Patents. Preparation process of 3 amino-4 methyl pyridine. CN100999491A.
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Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. Available from: [Link]
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